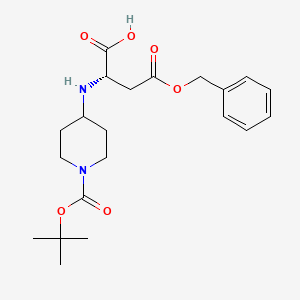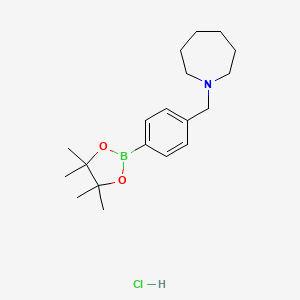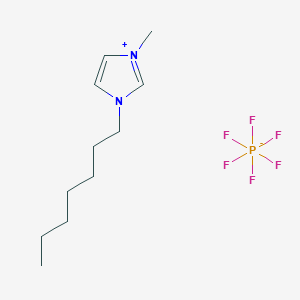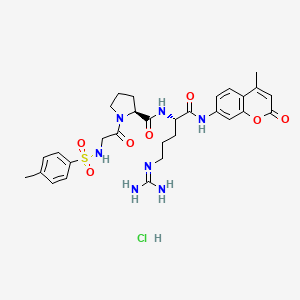
H-Lys-Tyr-Lys-OH acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“H-Lys-Tyr-Lys-OH acetate” is an oligopeptide . It is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .
Synthesis Analysis
The synthesis of “H-Lys-Tyr-Lys-OH acetate” involves complex biochemical reactions. For instance, tyrosine (Tyr) is synthesized from prephenate, downstream of the shikimate pathway, by two reactions: an oxidative decarboxylation and a transamination .
Molecular Structure Analysis
The molecular formula of “H-Lys-Tyr-Lys-OH acetate” is C23H39N5O7 . However, the detailed 3D structure is not available as conformer generation is disallowed since it’s too flexible, mixture or salt .
Chemical Reactions Analysis
“H-Lys-Tyr-Lys-OH acetate” is involved in various chemical reactions. For instance, it is used together with uracil DNA glycosylase to quantify uracil . It is also used as a model peptide to study free radical oxidation and electron capture mechanisms .
科学研究应用
Quantification of Uracil
Lysyltyrosyllysine (Lys-Tyr-Lys, KYK) is used together with uracil DNA glycosylase to quantify uracil . This application is particularly useful in the field of molecular biology where the accurate measurement of uracil levels can help understand DNA repair and mutation processes.
Study of Free Radical Oxidation
Lysyltyrosyllysine is also used as a model peptide to study free radical oxidation . Free radicals play a crucial role in various biological processes and their oxidation can lead to cellular damage. Therefore, understanding this process can contribute to the development of treatments for diseases related to oxidative stress.
Electron Capture Mechanisms
In addition to free radical oxidation, Lysyltyrosyllysine is used to study electron capture mechanisms . This is important in the field of physical chemistry and can help in the development of new materials and technologies.
Induction of Nicks at Apurinic/Apyrimidinic Sites
The tripeptide can induce nicks at apurinic/apyrimidinic sites in circular DNA . This property is useful in genetic research and can contribute to the understanding of DNA repair mechanisms.
Source of Trilysine
H-Lys-Lys-Lys-OH Acetate salt, also known as Trilysine, is sourced from L-lysine . This application is significant in the field of biochemistry where Trilysine is used in various experiments and studies.
Biochemical and Physiological Actions
Lysyltyrosyllysine has various biochemical and physiological actions . It can be used in a wide range of biological research, including cell signaling, protein synthesis, and enzymatic reactions.
作用机制
Target of Action
The primary target of the compound H-Lys-Tyr-Lys-OH Acetate salt, also known as Lysyltyrosyllysine, is apurinic/apyrimidinic sites (AP-sites) in circular DNA . These sites are crucial in DNA repair and are involved in the base excision repair pathway.
Mode of Action
The compound interacts with its targets by inducing nicks at apurinic/apyrimidinic sites in circular DNA . This interaction leads to a break in the DNA strand at the AP-site, facilitating the repair process.
Biochemical Pathways
The compound affects the base excision repair pathway , a crucial mechanism for repairing damaged DNA and maintaining genomic stability . The induction of nicks at AP-sites is a critical step in this pathway, leading to the removal and replacement of the damaged base.
Result of Action
The result of the compound’s action is the facilitation of DNA repair at AP-sites . By inducing nicks at these sites, the compound aids in the removal of damaged bases, contributing to the maintenance of genomic stability.
未来方向
The future directions of “H-Lys-Tyr-Lys-OH acetate” are not clearly defined. However, the field of peptide research is continuously growing, and new peptides are being developed for various applications.
属性
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O5.C2H4O2/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23;1-2(3)4/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31);1H3,(H,3,4)/t16-,17-,18-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOYNFTOCTMGG-UVJOBNTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-Tyr-Lys-OH Acetate salt | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)





![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)




![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)

